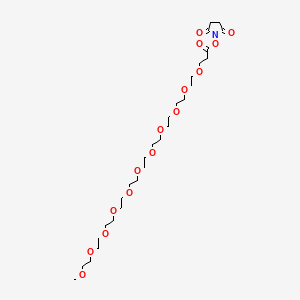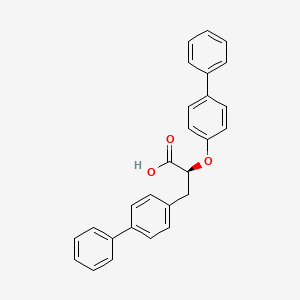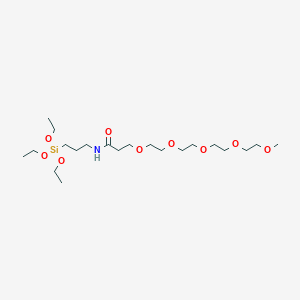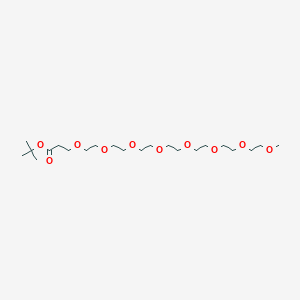![molecular formula C21H28ClN5O3 B1193127 (1R,2R,3S,4R,5S)-4-[2-chloro-6-[di(cyclobutyl)methylamino]purin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol](/img/structure/B1193127.png)
(1R,2R,3S,4R,5S)-4-[2-chloro-6-[di(cyclobutyl)methylamino]purin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MRS7469 is a novel highly selective A1 adenosine receptor (A1AR) agonist.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound has been extensively explored in the synthesis of novel nucleosides. For instance, Hřebabecký et al. (2006) demonstrated the synthesis of conformationally locked carbocyclic nucleosides derived from similar structures, emphasizing the methodological advancements in creating such compounds (Hřebabecký et al., 2006). Additionally, Bisacchi et al. (1991) elaborated on the synthesis of enantiomeric cyclobutyl guanine and adenine nucleoside analogues, showcasing the diverse applications of these compounds in the context of nucleoside synthesis (Bisacchi et al., 1991).
Application in Antiviral Research
A significant area of application for this compound is in antiviral research. Sato and Maruyama (1995) developed a method for synthesizing 3'-fluorocarbocyclic oxetanocin A, which showed a broad spectrum of antiviral activity, highlighting the potential of these compounds in combating viral infections (Sato & Maruyama, 1995).
Metabolic Mapping and Drug Development
The metabolic mapping and drug development potential of similar compounds have been explored. For instance, Fang et al. (2015) conducted metabolic mapping of an A3 adenosine receptor agonist, providing valuable insights into drug metabolism and guiding rational drug design (Fang et al., 2015).
Conformational Studies
The structural and conformational studies of such compounds have been pivotal in understanding their application. Research by Hřebabecký et al. (2006) on novel racemic conformationally locked carbocyclic nucleosides derived from various substituted bicyclo[2.2.1]heptanes provided insights into the molecular structures of these compounds (Hřebabecký et al., 2006).
Exploration in Biochemical Pharmacology
Explorations into the biochemical pharmacology of similar compounds are evident. Emmrich et al. (2010) synthesized a hydrolytically stable, fluorescent-labeled ATP analog, a crucial tool for probing adenylyl cyclases, demonstrating the compound's utility in biochemical studies (Emmrich et al., 2010).
Propiedades
Fórmula molecular |
C21H28ClN5O3 |
|---|---|
Peso molecular |
433.937 |
Nombre IUPAC |
(1R,2R,3S,4R,5S)-4-[2-Chloro-6-[di(cyclobutyl)methylamino]purin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol |
InChI |
InChI=1S/C21H28ClN5O3/c22-20-25-18(24-13(10-3-1-4-10)11-5-2-6-11)14-19(26-20)27(9-23-14)15-12-7-21(12,8-28)17(30)16(15)29/h9-13,15-17,28-30H,1-8H2,(H,24,25,26)/t12-,15-,16+,17+,21+/m1/s1 |
Clave InChI |
KATPAPFGRPJUHJ-MXKWNSRKSA-N |
SMILES |
O[C@@H]1[C@]2(CO)C[C@]2([H])[C@@H](N3C=NC4=C(NC(C5CCC5)C6CCC6)N=C(Cl)N=C34)[C@@H]1O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
MRS7469; MRS-7469; MRS 7469 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











